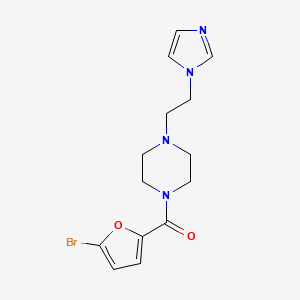

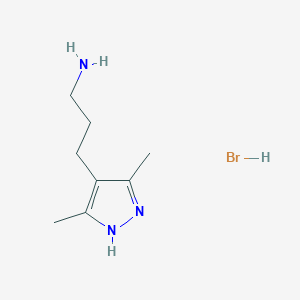

7-(2-ethoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "7-(2-ethoxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione" is a purine derivative that is structurally related to several compounds studied for their potential pharmacological properties. Piperazine derivatives are known for their versatility in drug design, often being incorporated into molecules for their potential biological activities. Purine, as a core structure, is a key component in nucleic acids and is also involved in numerous biochemical processes, making it a significant scaffold in medicinal chemistry.

Synthesis Analysis

The synthesis of purine linked piperazine derivatives, as described in one of the studies, involves the use of an advanced intermediate which is then coupled with various carboxylic acid chloride derivatives or isocyanate partners to yield a series of novel compounds . This synthetic approach allows for the generation of a diverse set of analogues with potential biological activities. The synthesis of related piperazine-2,5-diones from amino acids also demonstrates the versatility of piperazine derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of piperazine derivatives has been characterized using X-ray crystallography, revealing intermolecular interactions such as "ladder-like" hydrogen bonding which contributes to the crystal packing . The geometry of related compounds, such as theophylline derivatives, shows typical purine system conformations with planar fused rings and specific substituent conformations . These structural insights are crucial for understanding the molecular basis of the compound's potential biological activities.

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives is influenced by the presence of functional groups that can participate in various interactions. For instance, the synthesis of 2,6-bridged piperazine-3-ones involves the generation of N-acyliminium ions, which are trapped by nucleophilic side chains . This highlights the potential of piperazine derivatives to undergo a range of chemical transformations, which can be exploited in the design of new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The crystalline state of these compounds is determined by intermolecular interactions, which can be manipulated through the synthesis of enantiomerically pure, racemic, or meso forms . The pharmacokinetic parameters of injectable dosage forms of related compounds have been studied, indicating the importance of bioavailability in the development of therapeutic agents .

Applications De Recherche Scientifique

Molecular Structure and Conformation

The molecular structure and conformation of 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline have been characterized. The study highlighted the typical geometry of the fused rings in the purine system and the conformations of the aminohydroxyalkyl and benzylamine groups, providing insights into the structural aspects that may influence biological activity (Karczmarzyk et al., 1995).

Antimycobacterial Activity

A series of purine linked piperazine derivatives have been synthesized to target Mycobacterium tuberculosis. These compounds aimed to disrupt the biosynthesis of peptidoglycan, exhibiting antiproliferative effects. A subset of these derivatives showed promising activity against Mycobacterium tuberculosis H37Rv, suggesting potential applications in tuberculosis treatment (Konduri et al., 2020).

Synthesis of Novel Derivatives

The synthesis of novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives with a methyl group at the C-2 position has been reported. These compounds serve as models for saframycins, indicating potential applications in the development of new therapeutic agents (Saito et al., 1997).

Propriétés

IUPAC Name |

7-(2-ethoxyethyl)-3-methyl-8-piperazin-1-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O3/c1-3-23-9-8-20-10-11(18(2)14(22)17-12(10)21)16-13(20)19-6-4-15-5-7-19/h15H,3-9H2,1-2H3,(H,17,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGJBFBDQRDLPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(N=C1N3CCNCC3)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-Ethoxyethyl)-3-methyl-8-piperazin-1-ylpurine-2,6-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2528868.png)

![[5-(3-Chlorophenyl)isoxazol-3-yl]methanol](/img/structure/B2528871.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2528872.png)

![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2528874.png)

![3,3-Dimethyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)-5-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]indoline](/img/structure/B2528879.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2528881.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2528883.png)

![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2528885.png)